4-Ethyl-2-tridecyl-2-oxazoline-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-tridecyl-2-oxazoline-4-methanol typically involves the reaction of nitriles with amino alcohols under specific conditions. One common method is the solvent-free reaction of nitriles with amino alcohols under microwave irradiation, which affords good to high yields . The reaction conditions often include the use of pyridinium hydrobromide perbromide (PHPB) in water at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-tridecyl-2-oxazoline-4-methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Ethyl-2-tridecyl-2-oxazoline-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-ethyl-2-tridecyl-2-oxazoline-4-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethyl-2-oxazoline: This compound has a similar oxazoline structure but with different substituents.
4-Ethyl-4,5-dihydro-2-tridecyl-4-oxazolemethanol: This is a synonym for 4-ethyl-2-tridecyl-2-oxazoline-4-methanol.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
93841-64-6 |
---|---|
Molecular Formula |
C19H37NO2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(4-ethyl-2-tridecyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C19H37NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-20-19(4-2,16-21)17-22-18/h21H,3-17H2,1-2H3 |
InChI Key |
CZTMWKFITKPOPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=NC(CO1)(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.